REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:10]1[NH:9][CH:8]1[CH:7]2[CH2:14][NH:13][CH2:12][CH2:11]1.[C:26](=[O:27])([O-:28])[O-:29].[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[Cl:32][C:33](=[O:34])[O:35][CH2:36][CH3:37].[Na+:30].[Na+:31].[OH:15][CH:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[C:23](=[O:24])[O-:25]>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:10]1[NH:9][CH:8]1[CH:7]2[CH2:14][N:13]([C:33](=[O:34])[O:35][CH2:36][CH3:37])[CH2:12][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc2c1NC1CCNCC21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC2Nc3c(Br)cccc3C2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |